Product packaging for 1-(2-Bromo-6-methoxyphenyl)piperazine(Cat. No.:)

1-(2-Bromo-6-methoxyphenyl)piperazine

Cat. No.: B13535031
M. Wt: 271.15 g/mol
InChI Key: AOMVDEQCGVAESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-6-methoxyphenyl)piperazine is a substituted piperazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. Piperazine derivatives analogous to this compound are frequently employed in scientific research to create potential pharmacologically active substances . For instance, the structural motif of a methoxyphenylpiperazine is a known component in various developed agents, highlighting the value of this chemical class in drug discovery . As a research chemical, this compound is strictly for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this high-purity building block to explore novel synthetic pathways and develop new chemical entities for experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrN2O B13535031 1-(2-Bromo-6-methoxyphenyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(2-bromo-6-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

AOMVDEQCGVAESR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)N2CCNCC2

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 1 2 Bromo 6 Methoxyphenyl Piperazine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inicj-e.org For 1-(2-bromo-6-methoxyphenyl)piperazine, the most logical disconnection is at the carbon-nitrogen (C-N) bond between the aromatic ring and the piperazine (B1678402) nitrogen. This disconnection is strategic as it simplifies the target molecule into two key building blocks: a substituted aromatic electrophile and a nucleophilic piperazine ring.

This primary disconnection leads to two precursors:

A 1-bromo-2-halo-3-methoxybenzene derivative or a similar electrophilic precursor. The halogen at the 2-position (relative to the methoxy (B1213986) group) serves as a leaving group for the subsequent C-N bond formation.

Piperazine , which acts as the nitrogen nucleophile.

Further retrosynthetic analysis of the aromatic precursor, 1,2-dibromo-3-methoxybenzene or a related compound, suggests it can be derived from simpler aromatic compounds through sequential halogenation and methoxylation reactions. The process involves carefully controlling the directing effects of the substituents on the aromatic ring to achieve the desired 1,2,3-substitution pattern. amazonaws.com This strategic breakdown forms the basis for the synthetic plan, focusing on the synthesis of the precursors and their eventual coupling.

Precursor Synthesis and Halogenation Strategies

The preparation of key intermediates like 1-bromo-2-methoxy-3-nitrobenzene (B505902) is well-documented. A common method involves the methylation of 2-bromo-6-nitrophenol. In this reaction, the phenolic hydroxyl group is converted to a methoxy group using a methylating agent such as iodomethane (B122720) in the presence of a base like potassium carbonate. echemi.comchemicalbook.com The reaction is typically performed in a polar aprotic solvent like acetone (B3395972) or DMF. echemi.comchemicalbook.com The resulting 1-bromo-2-methoxy-3-nitrobenzene can then be reduced to 2-bromo-6-methoxyaniline (B1361550), which serves as a direct precursor for coupling with piperazine. evitachem.com

Another important precursor is 2-bromo-6-methoxyaniline itself. Its synthesis often leverages electrophilic aromatic substitution on aniline (B41778) derivatives. evitachem.com For instance, regioselective bromination of 4-methoxyaniline can be controlled to yield the desired ortho-bromo product. evitachem.com

Table 1: Synthesis of Aromatic Precursors

Starting Material unfold_moreReagents unfold_moreProduct unfold_moreYield unfold_moreReference unfold_more
2-Bromo-6-nitrophenolIodomethane, K₂CO₃, Acetone1-Bromo-2-methoxy-3-nitrobenzene97% chemicalbook.com
2-Bromo-6-nitrophenolIodomethane, K₂CO₃, DMF1-Bromo-2-methoxy-3-nitrobenzene89% echemi.com
4-MethoxyanilineBromine or Bromide Salts2-Bromo-4-methoxyanilineUp to 92% (Microwave) evitachem.com
2-Methoxyaniline2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818), CH₂Cl₂4-Bromo-2-methoxyaniline96% prepchem.com

Achieving the correct regiochemistry during the bromination of an activated aromatic ring, such as an aniline or phenol (B47542) derivative, is paramount. The strong ortho-, para-directing nature of amino and methoxy groups can lead to a mixture of products, including poly-brominated species.

Several strategies are employed to control this selectivity:

Choice of Brominating Agent: While elemental bromine (Br₂) is a powerful brominating agent, its high reactivity can be difficult to control. wku.edu N-Bromosuccinimide (NBS) is often a milder and more selective alternative. wku.edumdpi.com Other reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone can also provide high yields for specific isomers. prepchem.com

Reaction Conditions: Lowering the reaction temperature (e.g., 0–5 °C) can moderate the reaction rate and improve selectivity by favoring the formation of the mono-brominated product.

Protecting Groups: The strong activating effect of an amino group can be temporarily "dampened" by converting it into an amide (e.g., an acetanilide). This allows for more controlled bromination, after which the protecting group can be removed via hydrolysis.

Catalysis: Palladium-catalyzed C-H bromination has emerged as a method to direct bromination to specific positions, such as the meta-position, which is otherwise difficult to achieve via classical electrophilic substitution. nih.gov

Table 2: Comparison of Bromination Methods for Activated Arenes

Method unfold_moreBrominating Agent unfold_moreKey Features unfold_moreReference unfold_more
Direct Electrophilic BrominationBr₂Highly reactive; can lead to over-bromination and mixtures of isomers. wku.edu wku.edu
Selective Electrophilic BrominationN-Bromosuccinimide (NBS)Milder alternative to Br₂; selectivity can be tuned by solvent and temperature. wku.edumdpi.com wku.edumdpi.com
Directed ortho-Lithiationn-BuLi then Br₂ sourceAchieves high regioselectivity ortho to a directing group (e.g., methoxy). wku.edu wku.edu
Pd-Catalyzed C-H BrominationN-Bromophthalimide (NBP)Allows for meta-selective bromination, overcoming ortho/para directing effects. nih.gov nih.gov

Formation of the Piperazine Ring System

Piperazine is a ubiquitous scaffold in medicinal chemistry. nih.gov While piperazine itself is a readily available starting material, the synthesis of substituted piperazines often requires the de novo construction of the heterocyclic ring.

The synthesis of the piperazine core is typically accomplished through the cyclization of linear precursors. researchgate.net Common strategies include:

Reductive Amination of Diketones: The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine followed by reduction can form the piperazine ring.

Cyclization of Diamine Precursors: Linear diamine precursors can be cyclized to form the piperazine ring. This is a versatile method for creating carbon-substituted piperazines. nih.govresearchgate.net

Dieckmann Cyclization: This intramolecular condensation of a diester can be adapted to form piperazine-2,5-diones, which can then be reduced to the corresponding piperazine. epa.gov

Reductive Cyclization of Dioximes: A more recent approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov

[3+3] Dimerization of Aziridines: This method provides an alternative route to the six-membered piperazine ring from three-membered aziridine (B145994) precursors. researchgate.net

Palladium-Catalyzed Amination Approaches for Aryl-Piperazine Linkage

The formation of the C-N bond between the substituted aryl halide and the piperazine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wiley.com This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance. nih.govnih.gov

The Buchwald-Hartwig amination involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. The key to a successful transformation lies in the choice of the ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the catalytic cycle, which consists of oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.org

Key components for this reaction include:

Palladium Precatalyst: Common sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). wiley.comsci-hub.se

Ligands: A variety of specialized phosphine ligands have been developed to enhance catalyst activity and stability. Examples include RuPhos, XPhos, SPhos, and BrettPhos, which are effective for coupling challenging substrates like aryl chlorides. nih.govnih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄). wiley.com

Solvent: Aprotic polar solvents like toluene, dioxane, or DMF are typically used. chemrxiv.org

The arylation of piperazines can be more challenging than that of other cyclic amines, but catalyst systems based on ligands like RuPhos have proven effective for coupling Boc-protected piperazine with aryl chlorides. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

Aryl Halide unfold_moreAmine unfold_moreCatalyst System (Pd Source / Ligand) unfold_moreBase unfold_moreConditions unfold_moreReference unfold_more
Aryl ChloridePrimary AlkylaminePd₂(dba)₃ / BrettPhosNaOtBuToluene, RT nih.gov
BromobenzeneSecondary Amine (e.g., Diphenylamine)[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene, 100 °C nih.gov
Aryl BromideN-Boc PiperazinePd(OAc)₂ / RuPhosK₃PO₄Aqueous Micellar, 70 °C nih.gov
BromobenzeneSecondary AminePd(OAc)₂ / RuPhosNaOtBuSolvent-free, 100 °C sci-hub.se
5-BromotryptophanAnilineL-Pd-G1 / tBu-XPhosK₃PO₄t-AmylOH/H₂O, 80 °C diva-portal.org

Buchwald–Hartwig Amination Methodologies

The Buchwald–Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, offering a versatile and efficient route to arylamines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of this compound from 1-bromo-2,3-dimethoxybenzene (B1267362) and piperazine. The reaction mechanism involves a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, subsequent coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. libretexts.org

For the synthesis of sterically hindered arylamines such as this compound, the selection of the appropriate palladium precursor, ligand, and base is critical to overcome the steric hindrance posed by the ortho-substituents and to achieve high yields.

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst system, including the palladium source and the phosphine ligand, is paramount.

Catalyst and Ligand Selection: A variety of palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can be employed. However, the success of the reaction often hinges on the choice of the phosphine ligand. For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (tBuXPhos) have proven effective in promoting the coupling of sterically hindered aryl bromides. These ligands facilitate the oxidative addition step and promote the reductive elimination to form the C-N bond.

Base and Solvent: The choice of base is also crucial. Strong, non-nucleophilic bases are typically used to facilitate the deprotonation of the piperazine nitrogen. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. The solvent must be inert and capable of solubilizing the reactants and catalyst system at the required reaction temperature. Anhydrous, aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used. libretexts.org

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures are often required to overcome the activation energy for the coupling of sterically hindered substrates. Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

A representative set of optimized conditions for a generic Buchwald-Hartwig amination of a sterically hindered aryl bromide is presented in the interactive table below.

ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XPhos or tBuXPhosBulky, electron-rich ligands that facilitate coupling of sterically hindered substrates.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively deprotonates the amine.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are stable at elevated temperatures.
Temperature 80-110 °CSufficient to overcome the activation energy for sterically demanding couplings.
Stoichiometry Aryl Bromide:Piperazine:Base (1 : 1.2 : 1.4)A slight excess of the amine and base is often used to drive the reaction to completion.

Alternative Synthetic Routes and Methodological Innovations

While the Buchwald-Hartwig amination is a powerful tool, alternative synthetic strategies can also be employed for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNA r) Strategies

Nucleophilic aromatic substitution (SNA r) offers a classical alternative for the formation of aryl-nitrogen bonds. However, for an unactivated aryl halide like 1-bromo-2,3-dimethoxybenzene, SNA r reactions are generally challenging due to the electron-rich nature of the aromatic ring. To facilitate this reaction, harsh conditions such as high temperatures and pressures, or the presence of a strong electron-withdrawing group on the aromatic ring, are typically required. In the absence of such activating groups, the direct reaction of 1-bromo-2,3-dimethoxybenzene with piperazine via a traditional SNA r pathway is expected to be low-yielding and is therefore not the preferred synthetic route.

Multi-Step Synthesis Protocols involving Protected Piperazine Intermediates

To control the regioselectivity and avoid potential side reactions, a multi-step synthesis involving a protected piperazine intermediate is a common and effective strategy. A widely used protecting group for one of the nitrogen atoms of piperazine is the tert-butoxycarbonyl (Boc) group.

The synthesis would proceed as follows:

Buchwald-Hartwig Coupling: 1-Bromo-2,3-dimethoxybenzene is coupled with mono-Boc-protected piperazine using the optimized palladium-catalyzed conditions described previously. The Boc group ensures that the coupling occurs at the unprotected nitrogen atom.

Deprotection: The resulting Boc-protected intermediate, tert-butyl 4-(2-bromo-6-methoxyphenyl)piperazine-1-carboxylate, is then subjected to a deprotection step. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent, to remove the Boc group and yield the desired this compound.

This multi-step approach offers greater control over the reaction and often leads to higher purity of the final product.

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of this compound are critical steps to obtain material of high purity suitable for research purposes.

Chromatographic Separation Methodologies

Column chromatography is the most common and effective method for the purification of this compound from the crude reaction mixture.

Stationary Phase: Silica (B1680970) gel is the most frequently used stationary phase for the purification of moderately polar compounds like arylpiperazines.

Mobile Phase: The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate or dichloromethane, is typically used. The polarity of the eluent is gradually increased to elute the desired product from the column while leaving impurities behind. For arylpiperazines, a gradient of ethyl acetate in hexane is often effective.

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. For characterization and to confirm the purity of the final compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

Recrystallization and Precipitation Strategies

The purification of this compound is a critical step to ensure the removal of impurities, starting materials, and by-products from the crude reaction mixture. Recrystallization and precipitation are primary techniques employed to achieve high purity of the final compound. The selection of an appropriate solvent system and method is paramount and is guided by the solubility profile of the compound.

Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. A suitable solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.

For this compound, a molecule with moderate polarity due to the ether, amine, and aromatic functionalities, a range of solvents can be considered. The ideal solvent should be chemically inert with respect to the compound.

Single-Solvent Recrystallization:

In this method, a single solvent is used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization. Common solvents that could be evaluated for this compound include alcohols (such as ethanol (B145695) or isopropanol) and ethereal solvents. For instance, ethanol has been successfully used for the recrystallization of various piperazine derivatives.

Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method):

This technique is employed when a single solvent does not provide a significant difference in solubility at high and low temperatures. The crude product is first dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then heated until it becomes clear again and subsequently cooled to allow for crystal formation. Common solvent-antisolvent pairs include combinations like dichloromethane/hexane or ethyl acetate/heptane.

Precipitation via Salt Formation:

Given that this compound possesses a basic piperazine ring, it can be converted into a salt, such as a hydrochloride or hydrobromide salt. These salts often exhibit different solubility profiles compared to the freebase and may be more amenable to crystallization. The crude freebase can be dissolved in a suitable organic solvent, and then an acid (e.g., hydrochloric acid in ethanol or gaseous hydrogen chloride) is added to precipitate the corresponding salt. The resulting crystalline salt can then be isolated by filtration. This method is not only effective for purification but can also provide a more stable form of the compound. For example, white crystals of other piperazine derivatives have been obtained by forming the hydrochloride salt from a solution in anhydrous diethyl ether.

The choice of the optimal recrystallization or precipitation strategy often requires empirical testing with small amounts of the crude product to identify the solvent or solvent system that provides the best balance of yield and purity.

Below is a table summarizing potential solvents and their properties for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity IndexPotential Use
Ethanol785.2Single-solvent recrystallization.
Isopropanol824.3Single-solvent recrystallization.
Ethyl Acetate774.4As a "good" solvent in a multi-solvent system.
Hexane690.1As an "anti-solvent" in a multi-solvent system.
Toluene1112.4Single-solvent recrystallization, particularly for less polar compounds.
Diethyl Ether352.8For precipitation of hydrochloride salts.
Methanol (B129727)656.6Single-solvent recrystallization, particularly for polar compounds.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen skeleton. Through various NMR experiments, it is possible to identify the chemical environment of each proton and carbon atom, and to establish connectivity between them, ultimately leading to a complete structural assignment.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 1-(2-Bromo-6-methoxyphenyl)piperazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the substituted phenyl ring, the protons of the piperazine (B1678402) ring, and the protons of the methoxy (B1213986) group.

The aromatic region would feature signals for the three protons on the 2-bromo-6-methoxyphenyl ring. Due to the substitution pattern, these protons would likely appear as complex multiplets resulting from spin-spin coupling. The piperazine ring protons typically appear as two distinct sets of signals. The four protons adjacent to the nitrogen connected to the aromatic ring (N-Ar) are in a different chemical environment than the four protons adjacent to the secondary amine (N-H), leading to separate signals, often observed as multiplets around 3.0-3.2 ppm. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically downfield around 3.8-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H ~6.8 - 7.5 Multiplet (m) 3H
Piperazine-H (CH₂-N-Ar) ~3.0 - 3.2 Multiplet (m) 4H
Piperazine-H (CH₂-NH) ~3.0 - 3.2 Multiplet (m) 4H

Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum can be divided into aromatic and aliphatic regions.

The aromatic region would contain signals for the six carbons of the phenyl ring. The carbon atom bonded to the bromine (C-Br) would be significantly influenced by the halogen's electronic effects. The carbon atom bonded to the methoxy group (C-O) would appear far downfield, typically between 150-160 ppm. The carbon attached to the piperazine nitrogen (C-N) would also be in the aromatic region but at a distinct chemical shift. The remaining aromatic CH carbons would appear in the typical range of 110-130 ppm.

In the aliphatic region, the methoxy carbon (-OCH₃) is expected to produce a signal around 55-56 ppm. The piperazine ring would exhibit two signals for its non-equivalent carbons: one for the two carbons adjacent to the aromatic ring and another for the two carbons adjacent to the NH group, typically appearing in the 45-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-Br (Aromatic) ~115 - 125
C-O (Aromatic) ~150 - 160
C-N (Aromatic) ~140 - 150
CH (Aromatic) ~110 - 130
-OCH₃ ~55 - 56
Piperazine (-CH₂-N-Ar) ~50 - 55

Note: These are predicted chemical shift ranges. Actual values depend on experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between adjacent protons within the aromatic ring and within the piperazine ring, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of a proton signal to its attached carbon, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 270 g/mol for the ⁷⁹Br isotope and 272 g/mol for the ⁸¹Br isotope.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₅BrN₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M+H]⁺) separated by two mass units, providing a clear signature for the compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for polar molecules like piperazine derivatives. In positive ion mode, the compound would typically be observed as the protonated molecule, [M+H]⁺.

Analysis of the fragmentation patterns from tandem MS (MS/MS) experiments provides crucial structural information. For phenylpiperazine compounds, characteristic fragmentation often involves cleavage within the piperazine ring. For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragments resulting from the loss of parts of the piperazine ring or cleavage of the bond between the phenyl group and the piperazine nitrogen. The isotopic signature of bromine would be retained in any fragment containing the bromophenyl moiety, aiding in the interpretation of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the substituted benzene (B151609) ring, the methoxy group, the piperazine ring, and the carbon-bromine bond.

Key vibrational modes anticipated in the spectrum include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methylene (B1212753) (-CH₂) groups of the piperazine ring, these peaks are expected in the 2950-2800 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds in the piperazine ring and the aryl-N bond usually appear in the 1350-1000 cm⁻¹ region.

C-O (Ether) Stretching: The prominent aryl-alkyl ether linkage of the methoxy group produces a strong, characteristic absorption, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) ranges.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern and are found in the 900-675 cm⁻¹ region.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the lower frequency "fingerprint" region, typically between 680-515 cm⁻¹.

Analysis of these characteristic peaks allows for the confirmation of the successful incorporation of all key functional groups into the final molecular structure. derpharmachemica.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Piperazine)Stretching2950 - 2800
Aromatic C=CStretching1600 - 1450
C-N (Aliphatic & Aromatic)Stretching1350 - 1150
C-O (Aryl-Alkyl Ether)Asymmetric Stretching1275 - 1200
C-O (Aryl-Alkyl Ether)Symmetric Stretching1075 - 1020
Aromatic C-HOut-of-plane Bending900 - 675
C-BrStretching680 - 515

Chromatographic Purity Assessment

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used in synthetic chemistry. It serves two primary purposes: monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product, and evaluating the purity of the final compound by detecting the presence of impurities. thieme.de

In the context of this compound, a small amount of the reaction mixture or the isolated product is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by placing the plate under UV light (typically at 254 nm), where fluorescent compounds appear as bright spots, or by exposing the plate to an iodine chamber, where compounds that react with or absorb iodine appear as brown spots. unodc.orgopenpharmaceuticalsciencesjournal.com The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). A pure compound should ideally appear as a single spot.

Table 2: Typical TLC System for Analysis of Piperazine Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 coated plates nih.gov
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate (B1210297)/Hexane (B92381) or Dichloromethane (B109758)/Methanol (B129727)
Application Micropipette application of sample dissolved in a volatile solvent unodc.org
Development Ascending chromatography in a sealed tank
Visualization UV lamp (254 nm) and/or Iodine chamber openpharmaceuticalsciencesjournal.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that provides high-resolution separation and precise purity analysis. rdd.edu.iq It is the method of choice for determining the exact purity of a final compound, often expressed as a percentage area.

For the analysis of this compound and related compounds, Reverse-Phase HPLC (RP-HPLC) is commonly employed. nih.govsielc.com In this mode, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol and a buffer. sielc.comrsc.org

A solution of the sample is injected into the HPLC system, where it is carried by the mobile phase through the packed column under high pressure. The components of the sample separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds, like the target molecule, interact more strongly with the C18 stationary phase and thus elute later than more polar impurities. A detector, most commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly (e.g., 239 nm or 277 nm), records the components as they exit the column. nih.govrsc.org The output is a chromatogram, where each peak corresponds to a different component. The purity of the sample is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Exemplary HPLC Conditions for Analysis of Phenylpiperazine Derivatives

ParameterDescriptionReference
Mode Reverse-Phase (RP-HPLC) sielc.com
Column Atlantis T3 C18 (5 µm, 4.6 mm x 250 mm) or similar rsc.org
Mobile Phase Gradient or isocratic mixture of Acetonitrile or Methanol and an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.05% TFA) nih.govrsc.org
Flow Rate 0.8 - 1.0 mL/min rsc.org
Detection UV at ~277 nm rsc.org
Injection Volume 10 - 20 µL rsc.org

Computational and Theoretical Studies of 1 2 Bromo 6 Methoxyphenyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.com For 1-(2-Bromo-6-methoxyphenyl)piperazine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such calculations on organic molecules. scispace.com The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

The electronic structure, once the geometry is optimized, reveals how electrons are distributed within the molecule. This information is crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties.

Illustrative Optimized Geometrical Parameters Below is a hypothetical table of selected bond lengths and angles for this compound that would be obtained from a DFT calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-BrValue
C-O (methoxy)Value
C-N (piperazine)Value
Bond AngleC-C-BrValue
C-O-C (methoxy)Value
C-N-C (piperazine)Value

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich methoxyphenyl ring and the nitrogen atoms of the piperazine (B1678402), while the LUMO might be distributed over the aromatic system, influenced by the electron-withdrawing bromine atom. researchgate.net

Hypothetical Frontier Orbital Data This table illustrates the kind of data that would be generated from a HOMO-LUMO analysis.

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating areas with a lower electron density that are prone to nucleophilic attack, often around hydrogen atoms. For this compound, the MEP surface would likely show negative potential around the oxygen of the methoxy (B1213986) group and the nitrogen atoms of the piperazine ring, highlighting these as potential hydrogen bond acceptor sites.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing insights into its conformational flexibility and dynamics. researchgate.net

The piperazine ring can adopt several conformations, with the chair conformation being the most stable. However, the presence of bulky substituents, such as the 2-bromo-6-methoxyphenyl group, can influence this preference. MD simulations can explore the different possible conformations of the piperazine ring (chair, boat, twist-boat) and the orientation of the substituted phenyl ring relative to the piperazine. By simulating the molecule's movement over nanoseconds, researchers can identify the most populated and energetically favorable conformations.

A key aspect of conformational analysis is the study of torsional angles (dihedral angles) around rotatable bonds. For this compound, the torsional angle between the phenyl ring and the piperazine ring is of particular interest. By systematically rotating this bond and calculating the corresponding energy, a torsional energy landscape can be generated. This landscape reveals the energy barriers between different conformations and the most stable rotational isomers (rotamers). MD simulations can also be used to sample these torsional angles and provide a dynamic picture of the conformational flexibility.

Illustrative Torsional Angle Data The following table provides an example of how the stability of different conformations based on a key torsional angle could be presented.

Torsional Angle (°)Relative Energy (kcal/mol)Conformation Description
Value 10.0Most Stable Conformer
Value 2ValueTransitional State
Value 3ValueLocal Minimum Conformer

Molecular Docking Studies with Biological Targets (Pre-clinical/Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein or enzyme.

Identification of Potential Binding Modes and Interaction Hypotheses

In a typical molecular docking study, the 3D structure of this compound would be docked into the binding site of a selected protein target. The resulting poses would be analyzed to identify the most energetically favorable binding modes. These analyses help in forming hypotheses about how the compound might exert a biological effect. For arylpiperazine derivatives, common targets include serotonin (B10506) and dopamine (B1211576) receptors.

The analysis would focus on key interactions, such as:

Hydrogen Bonds: The piperazine nitrogen atoms are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The methoxyphenyl ring and the bromo-substituent can engage in hydrophobic contacts with nonpolar residues in the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Ligand-Protein Interaction Profiling (Theoretical)

A theoretical ligand-protein interaction profile details the specific amino acid residues involved in binding and the nature of these interactions. semanticscholar.orgnih.gov For this compound, a hypothetical interaction profile with a serotonin receptor might look like the data presented in Table 1. This profile is generated by docking software and visualized to guide further chemical modifications for improved affinity and selectivity. mdpi.com

Table 1: Hypothetical Ligand-Protein Interaction Profile

Interaction Type Ligand Moiety Protein Residue (Example) Distance (Å)
Hydrogen Bond Piperazine NH Aspartic Acid (D110) 2.9
Hydrophobic Bromophenyl Ring Valine (V189) 3.8
Pi-Pi Stacking Methoxyphenyl Ring Phenylalanine (F340) 4.2
Halogen Bond Bromo Group Serine (S192) Oxygen 3.1

In Silico ADME Prediction for Research Design (Excluding Clinical Relevance)

In silico ADME prediction models use a compound's structure to estimate its pharmacokinetic properties. nih.goviapchem.org These predictions are valuable in early-stage research to prioritize compounds for synthesis and in vitro testing, helping to avoid costly failures due to poor drug-like properties. mdpi.comnih.gov

Permeability and Solubility Predictions for In Vitro Studies

Permeability and solubility are critical for a compound's ability to be absorbed and distributed. merckgroup.com Computational tools can predict these properties, guiding the design of appropriate in vitro assays.

Permeability: Often predicted using models for Caco-2 and MDCK cell lines, which are standard models for intestinal and blood-brain barrier permeability, respectively. nih.gov

Aqueous Solubility: Predicted as LogS, the logarithm of the molar solubility in water. This parameter is crucial for assessing potential bioavailability. diva-portal.orgnih.gov

Table 2: Predicted Permeability and Solubility for this compound

Parameter Predicted Value Interpretation for In Vitro Design
Caco-2 Permeability (nm/s) >10 x 10-6 High permeability predicted, suitable for standard cell-based assays.
MDCK Permeability (nm/s) ~5 x 10-6 Moderate permeability predicted, suggesting potential for CNS penetration.
Aqueous Solubility (LogS) -3.5 Low to moderate solubility predicted, may require solubilizing agents like DMSO for in vitro stock solutions.

Metabolic Stability Prediction for Investigational Context

Metabolic stability provides an estimate of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. nih.gov In silico models can predict the intrinsic clearance (CLint) or half-life (t½) in liver microsomes, which are preparations of the endoplasmic reticulum where major drug-metabolizing enzymes are located. thermofisher.comnih.govbioivt.com High clearance suggests rapid metabolism. researchgate.net

Table 3: Predicted Metabolic Stability for this compound

Test System (Predicted) Parameter Predicted Value Interpretation for Research
Human Liver Microsomes t½ (min) 25 Predicted to be moderately stable; suitable for standard incubation times in microsomal assays.
Human Liver Microsomes CLint (µL/min/mg) 48 Intermediate clearance predicted, suggesting a moderate rate of metabolism.

Prediction of Molecular Descriptors for Compound Design

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental inputs for building quantitative structure-activity relationship (QSAR) models and for assessing a compound's "drug-likeness." researchgate.net

Table 4: Predicted Molecular Descriptors for this compound

Descriptor Predicted Value Significance in Compound Design
Molecular Weight (MW) 271.16 g/mol Within the typical range for small molecule drugs.
LogP (Octanol/Water) 2.8 Indicates moderate lipophilicity, often correlated with good permeability but potentially higher metabolic clearance.
Topological Polar Surface Area (TPSA) 37.1 Ų Suggests good potential for membrane permeability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2 Indicates low conformational flexibility, which can be favorable for binding affinity.

Structure Activity Relationships Sar and Molecular Design Principles for Piperazine Derivatives

Impact of Aromatic Ring Substituents on Biological Recognition (Theoretical)

The nature and position of substituents on the aromatic ring of arylpiperazines are critical determinants of their biological activity, influencing both receptor binding affinity and selectivity. nih.gov For 1-(2-Bromo-6-methoxyphenyl)piperazine, the ortho-substitution pattern of the bromo and methoxy (B1213986) groups creates a unique electronic and steric environment that theoretically dictates its interaction with biological targets.

The spatial arrangement of substituents on the phenyl ring—ortho (1,2), meta (1,3), and para (1,4)—significantly alters the molecule's shape, polarity, and electronic distribution, thereby affecting its ability to fit into and interact with a receptor's binding pocket. While direct comparative studies on the positional isomers of 1-(Bromo-methoxyphenyl)piperazine are not extensively documented in preclinical literature, general principles of medicinal chemistry allow for theoretical postulations.

For instance, in a series of phenylpiperazine derivatives, the position of a substituent can dramatically influence selectivity for different receptor subtypes. A study on novel oxazolidinone derivatives with a benzotriazole pendant showed that a linearly attached benzotriazole derivative exhibited more potency compared to an angularly attached one, highlighting the importance of the substituent's spatial orientation. nih.gov

In the case of this compound, the ortho-positioning of both the bromo and methoxy groups imposes significant steric hindrance around the piperazine (B1678402) linkage. This arrangement can be expected to lock the phenyl ring and the piperazine moiety in a specific, likely non-coplanar, conformation. This fixed orientation can be advantageous if it aligns with the topology of a specific receptor's binding site, but detrimental if it prevents optimal interaction. In contrast, meta- or para-substitution would allow for greater rotational freedom, potentially enabling the molecule to adapt to various binding sites, which could lead to broader receptor activity but possibly lower selectivity.

The following table illustrates the theoretical impact of substituent position on the properties of a generic bromo-methoxy-phenylpiperazine molecule.

Substituent PositionExpected Steric HindranceProbable Conformational FlexibilityPotential Impact on Receptor Selectivity
Ortho (1,2,6) HighLowHigh (if conformation matches target)
Meta (1,3,5) ModerateModerateModerate to Low
Para (1,4) LowHighLow

The bromo and methoxy groups at the ortho positions of this compound contribute distinct electronic and steric properties that are fundamental to its theoretical biological recognition.

Electronic Effects:

The methoxy group (-OCH3) is an electron-donating group through resonance, increasing the electron density of the aromatic ring. This can enhance interactions with electron-deficient areas of a receptor. mdpi.com The methoxy group can also act as a hydrogen bond acceptor.

The bromo group (-Br) is an electron-withdrawing group through induction, yet it is also a weak resonance donor. This duality can create a complex electronic environment on the phenyl ring. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Steric Effects:

Both the bromo and methoxy groups are relatively bulky. Their placement at the ortho positions creates significant steric hindrance, which can influence the molecule's preferred conformation and its ability to access sterically restricted binding pockets. This steric bulk can also be a key factor in achieving selectivity for a particular receptor, by preventing the molecule from binding to other, more sterically demanding sites.

The combination of these electronic and steric factors in the 2,6-disubstituted pattern of this compound suggests a molecule with a highly specific three-dimensional structure and electronic surface, predisposing it to interact with a correspondingly specific biological target.

Role of the Piperazine Core in Molecular Interactions

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various molecular interactions.

The piperazine ring typically exists in a chair conformation, which can undergo ring flipping to adopt different spatial arrangements. However, in 1-arylpiperazines, the connection to the aromatic ring can influence this flexibility. For this compound, the bulky ortho substituents likely restrict the rotation of the phenyl ring and may also influence the conformational equilibrium of the piperazine ring itself. The conformational adaptability of piperazine derivatives can be crucial for their inhibitory activity. semanticscholar.org

The two nitrogen atoms of the piperazine core are basic, with the distal nitrogen (N4) generally being more basic than the nitrogen attached to the aromatic ring (N1). This basicity is crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding site. The pKa of these nitrogens can be modulated by substituents on the piperazine ring or the aromatic ring.

Modifications at the N4 position of the piperazine ring are a common strategy in drug design to modulate the pharmacological profile of arylpiperazines. The nature of the substituent at this position can profoundly impact receptor affinity and selectivity.

For instance, in a series of analogues of 1-(2-methoxyphenyl)piperazine (B120316), a known 5-HT1A serotonin (B10506) antagonist, replacement of a phthalimido moiety with various alkyl amides at the N4 position led to improved 5-HT1A affinity and selectivity over α1-adrenergic receptors. nih.gov Specifically, increasing the bulkiness of the alkyl moiety, such as with an adamantane (B196018) group, resulted in a 160-fold selectivity for the 5-HT1A receptor. nih.gov

This demonstrates that the N4-substituent can be tailored to interact with specific sub-pockets within a receptor, thereby fine-tuning the molecule's biological activity. The following table summarizes the effects of different N4-substituents on the 5-HT1A affinity of 1-(2-methoxyphenyl)piperazine derivatives from a preclinical study.

N4-Substituent5-HT1A Receptor Affinity (Ki, nM)
4-(2-phthalimido)butyl0.6
4-(1-Adamantanecarboxamido)butyl0.4

Design of Analogues for Targeted Receptor or Enzyme Modulation (Pre-clinical)

The design of analogues of this compound would theoretically involve systematic modifications to its core structure to enhance affinity and selectivity for a specific biological target. Preclinical studies on related arylpiperazines provide a roadmap for such endeavors.

One common strategy is the exploration of various N4-substituents. As demonstrated with 1-(2-methoxyphenyl)piperazine analogues, the introduction of bulky, lipophilic groups at the N4 position can enhance affinity for certain receptors. nih.gov For this compound, one could envision synthesizing a library of analogues with diverse N4-substituents, ranging from small alkyl chains to larger, more complex ring systems, to probe the structure-activity relationships for a given target.

Another approach involves the modification of the aromatic ring substituents. While the 2-bromo-6-methoxy pattern is fixed in the parent compound, designing analogues where these substituents are moved to other positions (meta, para) or replaced with other groups (e.g., chloro, fluoro, methyl) could reveal the importance of the specific electronic and steric properties of the original substituents for biological activity.

Furthermore, bioisosteric replacement of the piperazine ring with other cyclic amines (e.g., piperidine, homopiperazine) could be explored to alter the basicity and conformational properties of the molecule, potentially leading to improved pharmacokinetic or pharmacodynamic profiles.

The following table outlines potential analogue design strategies based on preclinical findings for related arylpiperazines.

Modification StrategyRationalePotential Outcome
Varying N4-Substituents Explore interactions with receptor sub-pocketsEnhanced affinity and/or selectivity
Altering Aromatic Substitution Pattern Investigate the role of substituent positionDetermine the optimal geometry for receptor binding
Replacing Aromatic Substituents Modulate electronic and steric propertiesFine-tune ligand-receptor interactions
Bioisosteric Replacement of Piperazine Core Modify basicity and conformational flexibilityImprove pharmacokinetic and pharmacodynamic properties

Rational Design Based on Computational and Spectroscopic Data

Rational drug design for piperazine derivatives often employs a combination of computational and spectroscopic techniques to understand and predict ligand-receptor interactions. Molecular docking studies, for example, can predict the binding mode of arylpiperazine derivatives within the active site of a target receptor. These studies have shown that the protonated nitrogen atom of the piperazine ring often forms a crucial salt bridge with an aspartate residue (Asp3.32) in many aminergic GPCRs, while the aryl moiety engages in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine (Phe6.52) mdpi.com.

Computational approaches, such as Density Functional Theory (DFT), are utilized to calculate the electronic properties, molecular orbitals (HOMO-LUMO), and vibrational frequencies of piperazine derivatives. These calculations provide insights into the molecule's reactivity and conformational preferences, which are critical for its interaction with a biological target. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are then used to experimentally validate the computationally predicted structures and properties. For instance, NMR chemical shifts can confirm the substitution pattern on the aromatic ring and the conformation of the piperazine ring.

The design of novel arylpiperazine derivatives often involves modifying the substituents on the phenyl ring to optimize interactions with the target receptor. For example, in the design of dopamine (B1211576) D2/D3 receptor ligands, aromatic substituents like 2-methoxyphenyl and 2,3-dichlorophenyl have been used to evaluate the "ortho effect" on the coplanarity between the piperazine and the aromatic ring, which in turn affects binding affinity mdpi.com. This rational approach, guided by computational and spectroscopic data, allows for the targeted synthesis of compounds with improved potency and selectivity.

Combinatorial Chemistry Approaches in Piperazine Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large libraries of piperazine derivatives, enabling the exploration of a wide chemical space to identify novel bioactive compounds. This approach involves the parallel synthesis of a multitude of compounds from a common scaffold and a set of diverse building blocks.

Solid-phase synthesis is a common technique used in the combinatorial generation of piperazine libraries. In this method, the piperazine scaffold is attached to a solid support (resin), and various reagents are then added in a stepwise fashion to introduce diversity at different positions of the molecule. For example, a library of thiazole-tethered piperazine compounds was synthesized using a solid-phase approach to identify novel antiplasmodial agents mdpi.com. Similarly, the synthesis of piperazine-tethered thiazole compounds has been achieved through parallel synthesis, a key technique in combinatorial chemistry mdpi.com.

Solution-phase combinatorial synthesis is another approach that has been successfully applied to the generation of piperazine libraries. This method allows for easier scale-up and purification compared to solid-phase synthesis. The general strategy often involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine to form the piperazine ring, followed by further diversification. The use of molecular hybridization, which combines the piperazine scaffold with other pharmacophoric moieties, is a common strategy in combinatorial library design to create novel hybrid derivatives with potentially enhanced biological activities nih.gov.

The table below provides examples of building blocks that can be used in the combinatorial synthesis of arylpiperazine libraries, highlighting the potential for generating vast numbers of diverse structures.

Aryl Halide Building Blocks Piperazine Building Blocks Acylating/Alkylating Agents
1-Bromo-2-fluoro-3-methoxybenzenePiperazineAcetyl chloride
1,2-Dibromo-3-methoxybenzene1-MethylpiperazineBenzoyl chloride
1-Bromo-2-chloro-3-iodobenzene1-EthylpiperazinePropionyl chloride
2-Bromo-1,3-dimethoxybenzene1-PhenylpiperazineMethyl iodide
1-Bromo-2,3-difluorobenzene1-(2-Methoxyphenyl)piperazineEthyl bromide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives, QSAR models have been instrumental in understanding the structural requirements for activity at various targets and in designing new, more potent compounds.

Development of Predictive Models for Future Compound Design

The development of a predictive QSAR model typically involves a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity.

For arylpiperazine derivatives, 2D-QSAR and 3D-QSAR approaches have been successfully applied. For instance, a Hologram QSAR (HQSAR) study on a series of arylpiperazines targeting the 5-HT1A receptor resulted in a statistically significant model with good predictive power (q² = 0.81, r² = 0.96) nih.gov. Such models can generate 2D contribution maps that highlight the atoms and fragments of the molecule that are positively or negatively correlated with the biological activity, providing valuable insights for the design of new analogs nih.gov.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. A CoMSIA model developed for a dataset of 109 arylpiperazine derivatives as 5-HT2A antagonists demonstrated good validity and predictability (Q² = 0.587, R²ncv = 0.900, R²pre = 0.897) mdpi.com. The contour maps generated from these models can guide the modification of the lead compound to enhance its activity by indicating regions where steric bulk, electrostatic interactions, or other properties are favorable or unfavorable mdpi.com.

The following table summarizes the key statistical parameters used in the validation of QSAR models for arylpiperazine derivatives.

QSAR Model Target Predictive r² Reference
HQSAR5-HT1A Receptor0.810.96Not Reported nih.gov
CoMSIA5-HT2A Receptor0.5870.9000.897 mdpi.com

Correlation of Structural Features with Pre-clinical Biological Data

QSAR models are valuable for correlating specific structural features of arylpiperazine derivatives with their pre-clinical biological data, such as binding affinities (Ki) or inhibitory concentrations (IC50). For example, in the context of 5-HT1A receptor ligands, the presence of electron-withdrawing groups in the para position of the phenyl ring has been shown to strongly reduce binding affinity nih.gov. This suggests that the electronic properties of the aryl ring are a critical determinant of activity.

Molecular docking studies, often used in conjunction with QSAR, can further elucidate the correlation between structural features and biological activity. For instance, the docking of arylpiperazine derivatives into the 5-HT2A receptor has revealed the importance of π-π stacking interactions between the aryl ring of the ligand and a phenylalanine residue (Phe340) in the receptor mdpi.com. This finding is consistent with QSAR models that highlight the importance of the aryl moiety for potent antagonism.

The combination of QSAR modeling and molecular docking allows for the rationalization of SAR data and the formulation of hypotheses for the design of new compounds with improved preclinical profiles. For example, based on the insights from these models, novel arylpiperazine antagonists of the 5-HT2A receptor have been designed with predicted high pIC50 values mdpi.com. The ultimate goal is to develop predictive models that can accurately forecast the biological activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.

Pre Clinical and in Vitro Pharmacological Investigations Mechanistic Focus

Receptor Binding Studies (In Vitro)

The arylpiperazine moiety is a key pharmacophore known for its interaction with a variety of G protein-coupled receptors (GPCRs). Radioligand binding assays are fundamental in vitro tools used to determine the affinity of a compound for specific receptor subtypes. In these assays, a radiolabeled ligand with known affinity for the receptor is used in competitive binding experiments with the test compound to determine its binding constant (Ki).

The (2-methoxyphenyl)piperazine structure is a well-established motif for high-affinity ligands of the serotonin (B10506) 1A (5-HT1A) receptor. semanticscholar.org Numerous derivatives have been synthesized and evaluated, consistently demonstrating potent binding. For example, the antagonist NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine), a foundational analog, binds with high affinity (Ki = 0.6 nM) to 5-HT1A receptors. nih.gov Structure-activity relationship (SAR) studies reveal that modifications to the piperazine (B1678402) N-4 position significantly influence affinity and selectivity. nih.gov

Derivatives where the N-4 substituent is replaced with bulky cycloalkyl amide or adamantane (B196018) groups have been shown to retain or even enhance 5-HT1A affinity. nih.govnih.gov For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to bind to 5-HT1A sites with a Ki of 0.4 nM. nih.gov Other derivatives incorporating a three-carbon linker to adamantanamine have also proven to be highly selective ligands for the 5-HT1A receptor, with binding constants in the low nanomolar range. semanticscholar.org These consistent findings suggest that the 1-(2-methoxyphenyl)piperazine (B120316) scaffold, which is central to the title compound, confers potent 5-HT1A receptor affinity. semanticscholar.org

CompoundTarget ReceptorBinding Affinity (Ki)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) nih.gov5-HT1A0.6 nM
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine nih.gov5-HT1A0.4 nM
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) semanticscholar.org5-HT1A1.2 nM
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate semanticscholar.org5-HT1A21.3 nM

Arylpiperazine derivatives frequently exhibit cross-reactivity with other monoamine receptors, particularly α1-adrenergic and dopamine (B1211576) receptors. nih.govnih.gov The prototypical analog NAN-190, despite its selectivity against other serotonin receptor subtypes, binds with nearly equal affinity to α1-adrenergic receptors (Ki = 0.8 nM) as it does to 5-HT1A receptors. nih.gov This lack of selectivity is a common characteristic of this chemical class. nih.gov However, medicinal chemistry efforts have shown that modifying the N-4 substituent can dramatically improve selectivity. Replacing the phthalimide (B116566) moiety of NAN-190 with a bulky adamantanecarboxamido group resulted in a 160-fold selectivity for 5-HT1A over α1-adrenergic sites. nih.gov Other (2-methoxyphenyl)piperazine derivatives have been developed that strongly bind to 5-HT1A receptors while being nearly devoid of antagonist activity at α1-adrenergic receptors. nih.gov

The N-phenylpiperazine core is also found in ligands for dopamine receptors. nih.gov While many 2-methoxyphenylpiperazine derivatives show lower affinity for the D2 receptor, specific structural modifications can confer potent D3 receptor affinity. nih.govnih.gov For example, certain substituted N-phenylpiperazine analogs can bind to the human D3 receptor with high affinity (Ki values in the low nanomolar range) and substantial selectivity over the D2 subtype. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity Notes
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) nih.govα1-Adrenergic0.8 nM~1:1 affinity ratio with 5-HT1A
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine nih.govα1-Adrenergic64 nM160-fold selective for 5-HT1A over α1
A substituted N-phenylpiperazine analog (Compound 6a) nih.govDopamine D31.4 nM>400-fold selective for D3 over D2
A substituted N-phenylpiperazine analog (Compound 6a) nih.gov5-HT1A199 nM~140-fold lower affinity than for Dopamine D3

Enzyme Inhibition Assays (In Vitro)

Beyond receptor binding, in vitro assays are used to investigate a compound's ability to inhibit specific enzymes, which can be a primary mechanism of action or an off-target effect.

The mechanism of action for the analog AMC-01 on the eIF2-α pathway was further elucidated at the molecular level. merckmillipore.com Studies revealed that AMC-01 induces the phosphorylation of eIF2-α in both a dose- and time-dependent manner. nih.govmerckmillipore.com Increased phosphorylation was detected within two hours of treatment and persisted for at least 24 hours, a much more sustained effect than that produced by ER stress inducers like thapsigargin. nih.govmerckmillipore.com

Pathway analysis demonstrated that AMC-01 does not act directly on eIF2-α or its upstream kinase PERK. merckmillipore.com Instead, it induces the activation of Protein Kinase RNA-activated (PKR), which in turn phosphorylates eIF2-α. merckmillipore.com This specific pathway engagement, leading to a persistent reduction in protein translation, establishes compounds like AMC-01 as potent chemical probes for studying the role of eIF2-α in cell physiology. nih.govmerckmillipore.com

Cell-Based Assays for Mechanistic Understanding (In Vitro)

Cell-based assays provide a more biologically relevant context to understand a compound's mechanism of action by evaluating its effects on living cells. creative-bioarray.com These assays can confirm receptor binding results and explore downstream functional consequences, such as signal transduction, cell viability, and apoptosis. creative-bioarray.commurigenics.com

For arylpiperazine compounds, a typical workflow involves:

Initial Screening: High-throughput screens using engineered cell lines expressing a specific receptor (e.g., 5-HT1A) can identify initial hits. These may involve reporter gene assays (e.g., luciferase) that measure downstream signaling upon receptor activation or inhibition. nih.gov

Functional Validation: Assays measuring second messengers, such as cyclic AMP (cAMP) or calcium mobilization, can confirm whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. murigenics.com

Mechanistic Probes: To understand the molecular mechanism of compounds like the eIF2-α inactivator AMC-01, viability-based screens under induced stress (e.g., endoplasmic reticulum stress) are employed. nih.govmerckmillipore.com Subsequent mechanistic studies involve Western blotting to quantify the phosphorylation of key proteins (like eIF2-α) and analysis of downstream signaling pathways (like PKR and NF-κB activation). merckmillipore.com

Cytotoxicity and Proliferation Assays: To determine the effect of a compound on cell survival, assays such as MTT or Cell Counting Kit-8 (CCK-8) are used. mdpi.comresearchgate.net Such assays have been used to evaluate the cytotoxic activities of arylpiperazine derivatives in various cancer cell lines, including prostate and breast cancer cells. nih.govmdpi.comresearchgate.net

Apoptosis Assays: If a compound induces cell death, further assays can determine the mechanism. Caspase-3 activity assays, for instance, can confirm if the cell death pathway is apoptosis. nih.gov

These cell-based functional and mechanistic assays are essential tools for moving beyond simple binding affinity to understand the true biological and therapeutic potential of a compound. creative-bioarray.commurigenics.com

Modulation of Cellular Stress Response Pathways

Derivatives of 1-(2-Bromo-6-methoxyphenyl)piperazine have been identified as modulators of the cellular stress response, specifically targeting the eukaryotic translation initiation factor 2-alpha (eIF2-α) pathway. nih.gov In response to environmental stressors, cells can activate a signaling cascade involving eIF2-α to regulate protein synthesis. nih.gov Phosphorylation of eIF2-α leads to a global reduction in protein production, allowing cells to conserve resources and redirect energy to manage the stress. nih.gov

One study identified 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (B1200264) (AMC-01), a derivative of the compound of interest, as a chemical that inactivates eIF2-α through phosphorylation at serine residue 51. This effect was observed to be dose- and time-dependent. The inactivation of eIF2-α by this compound was shown to persist over the duration of the incubation period. Further pathway analysis revealed that this derivative activates protein kinase RNA-activated (PKR) kinase and nuclear factor-κB (NF-κB), while not affecting other stress-related kinases like PERK or heme-regulated inhibitor (HRI). nih.gov Ultimately, this modulation results in a decreased rate of protein translation, establishing such compounds as potential chemical probes for studying the role of eIF2-α in cellular physiology related to protein synthesis. nih.gov

Impact on Cell Proliferation in Specific Cell Lines (Not Clinical Efficacy)

The broader class of piperazine derivatives has been extensively investigated for its antiproliferative activities against various cancer cell lines. researchgate.netnih.gov While specific studies solely on this compound are not detailed in the provided context, the general findings for related structures are noteworthy. For instance, novel 1-benzhydrylpiperazine (B193184) derivatives have been synthesized and evaluated for their in vitro antiproliferative effects against human cancer cell lines, including MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma). researchgate.net

Another study on piperazine-linked quinolinequinones demonstrated that these compounds could inhibit cancer cell proliferation. nih.gov The most potent compound in that series, QQ1, showed an IC50 value of 1.5 ± 0.16 μM against ACHN (renal cell adenocarcinoma) cells. The mechanism of action was found to involve cell cycle arrest. nih.gov These findings highlight the potential of the piperazine scaffold, a core component of this compound, in the development of agents that can impact cell proliferation.

Antimicrobial Activity Studies (In Vitro)

The piperazine nucleus is a common feature in molecules investigated for antimicrobial properties. ijbpas.com Various derivatives have been screened for their activity against a range of bacterial and fungal pathogens. nih.govijcmas.comresearchgate.net

In vitro studies on various piperazine derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a series of novel piperazine derivatives were tested against Staphylococcus aureus, Escherichia coli, and other pathogenic bacteria. ijcmas.com The antibacterial activity is often evaluated using methods like disc diffusion and microdilution to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). ijcmas.comresearchgate.net In one study, a piperazine compound, RL-308, proved to be highly effective against Shigella flexneri, S. aureus, and Methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.com Another investigation of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that the most effective compound against Escherichia coli had an MIC of 195.3 μg/mL. nih.gov However, the same study reported that all tested compounds were practically inactive against Staphylococcus aureus (MIC > 1000 μg/mL). nih.gov

The antifungal potential of piperazine-containing compounds has also been a subject of research. researchgate.netrjpn.org For instance, N1-(2-substituted-4-nitrophenyl)-piperazines have been synthesized and shown to possess antifungal properties. ijbpas.com In a study of novel amino ethanone (B97240) derivatives bearing a 1-benzhydryl piperazine moiety, compounds were screened for antifungal activity against Candida albicans and Aspergillus flavus. rjpn.org The results indicated that some of the synthesized derivatives emerged as potent antifungal agents against these strains. rjpn.org Another study on meta-alkoxyphenylcarbamates with an N-phenylpiperazine fragment identified a substance that was most active against Candida albicans, with an MIC of 97.7 μg/mL. nih.gov

Neurochemical Pathway Modulation Studies (In Vitro/Pre-clinical)

Investigation of Monoamine Pathway Interactions

Piperazine derivatives are known for their activity in the central nervous system, and some have been investigated for their potential to modulate monoaminergic pathways. nih.gov Monoamine oxidases (MAOs) are key enzymes in the metabolism of monoamine neurotransmitters. researchgate.net The inhibition of these enzymes is a therapeutic strategy for conditions like Parkinson's disease. researchgate.net

Studies on pyridazinobenzylpiperidine derivatives have shown that many of these compounds exhibit a higher inhibition of MAO-B than MAO-A. researchgate.netnih.gov For example, one compound, S5, was found to be a potent and selective MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.net Another piperazine derivative, LQFM212, has demonstrated antidepressant-like effects in preclinical models, with evidence suggesting the involvement of the monoaminergic pathway. nih.gov Pretreatment with antagonists for various monoamine receptors was found to reverse the antidepressant-like effects of this compound. nih.gov These findings suggest that compounds containing the piperazine scaffold, such as this compound, have the potential to interact with and modulate monoaminergic systems.

Reuptake Inhibition Mechanisms for Neurotransmitters

Following a comprehensive search of scientific literature and pharmacological databases, no specific preclinical or in vitro data on the reuptake inhibition mechanisms of the chemical compound this compound for key neurotransmitters was found.

Publicly available research detailing the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or functional assays for this specific compound's interaction with monoamine transporters—such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET)—could not be located. Consequently, a data table summarizing its pharmacological activity at these sites cannot be generated at this time.

The absence of such data prevents a detailed discussion of its potential mechanisms of action related to neurotransmitter reuptake inhibition. Further research is required to elucidate the pharmacological profile of this compound.

Advanced Methodologies in Chemical Research of 1 2 Bromo 6 Methoxyphenyl Piperazine

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. In this approach, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. nih.govnih.gov

The synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has been a key area for the application of flow chemistry. nih.govresearchgate.net For instance, continuous-flow processes have been successfully developed for related compounds like cinnarizine (B98889) and imatinib, demonstrating the robustness of this technology for handling multi-step syntheses and managing reactive intermediates safely. nih.govnih.gov The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the synthesis and purification process. nih.gov

While the principles of flow chemistry are broadly applicable to the synthesis of compounds like 1-(2-Bromo-6-methoxyphenyl)piperazine, which typically involves nucleophilic substitution or Buchwald-Hartwig amination reactions, a detailed search of the scientific literature did not yield specific studies applying continuous processing for the synthesis of this particular molecule. The potential benefits, however, remain substantial, including enhanced heat transfer for exothermic reactions and the ability to safely handle hazardous reagents often used in its synthesis. researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In pharmaceutical synthesis, this involves adopting alternative energy sources, using greener solvents, and improving atom economy. nih.gov For the synthesis of this compound, several green chemistry techniques offer promising alternatives to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which transfers energy inefficiently through conduction and convection, microwaves couple directly with polar molecules in the mixture, leading to rapid and uniform heating. psu.edu This technique often results in dramatic reductions in reaction times, increased product yields, and improved purity. rsc.orgnih.gov

The application of MAOS is well-established for the synthesis of nitrogen-containing heterocycles. rsc.org Reactions such as N-arylation, a key step in the synthesis of many phenylpiperazine derivatives, have been shown to be significantly accelerated under microwave irradiation. beilstein-journals.org The benefits arise from the ability to reach high temperatures and pressures quickly in a sealed vessel, driving reactions to completion in minutes rather than hours. psu.eduarkat-usa.org Although the literature provides numerous examples of microwave assistance for analogous heterocyclic compounds, specific protocols detailing the microwave-assisted synthesis of this compound have not been reported.

Ultrasound-assisted synthesis, or sonochemistry, employs acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to accelerate chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and increasing reaction rates. nih.govnih.gov

This green chemistry technique is noted for its efficiency, reduced reaction times, and high yields, often under milder conditions than conventional methods. nih.gov Sonochemistry has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its utility in promoting reactions and preparing biologically active molecules. nih.govresearchgate.net As with flow chemistry and microwave synthesis, the direct application of ultrasound for the specific preparation of this compound is not documented in existing research. However, its proven efficacy in related synthetic transformations suggests it as a viable and environmentally benign alternative worth exploring.

Crystallography and Solid-State Characterization

The three-dimensional structure and solid-state packing of a molecule are critical to its physical properties and behavior. Crystallographic techniques, particularly X-ray diffraction, provide definitive information on molecular conformation and intermolecular interactions, which are central to the fields of crystal engineering and materials science.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related salt, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, provides significant insight into the likely conformation of the molecule. nih.govresearchgate.net

In the reported structure of this analog, the piperazine (B1678402) ring adopts a stable chair conformation . nih.gov This is a common low-energy conformation for six-membered saturated rings. The 2-methoxyphenyl substituent is attached to one of the piperazine nitrogen atoms. The analysis of the crystal structure reveals specific details about the geometry and arrangement of the constituent parts of the molecule. nih.gov

Table 1: Selected Crystallographic Data for 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate This data pertains to the non-brominated analog and is presented to infer the likely structural features of the title compound.

ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
Piperazine ConformationChair nih.gov
Puckering Parameter (Q)0.582(3) Å nih.gov
Puckering Parameter (θ)176.3(3)° nih.gov

The data confirms the chair conformation and provides precise measurements of its geometry. It is highly probable that the addition of a bromine atom at the 2-position of the phenyl ring would not significantly alter the fundamental chair conformation of the piperazine moiety, although it could influence the crystal packing due to its size and ability to form halogen bonds.

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. This is primarily governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. researchgate.netresearchgate.net The study of the 4-(2-methoxyphenyl)piperazin-1-ium salt demonstrates key principles of crystal engineering. nih.gov

In its crystal lattice, the cation and anion are linked by a network of N-H···O and C-H···O hydrogen bonds. nih.gov These interactions dictate the supramolecular assembly, leading to the formation of a stable, ordered, three-dimensional structure. The analysis of these interactions is crucial for designing new crystalline materials with desired properties. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, such as melting point and solubility. While the study of the related salt provides a snapshot of its crystal packing, a comprehensive investigation of polymorphism for either this compound or its salts has not been reported in the scientific literature. Such studies would be valuable for understanding the solid-state diversity of this compound.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Analogues for Enhanced Selectivity

The true potential of 1-(2-Bromo-6-methoxyphenyl)piperazine lies in its use as a scaffold for creating diverse libraries of new chemical entities. The piperazine (B1678402) ring, with its two nitrogen atoms, is highly amenable to chemical modification, allowing for the introduction of various substituents to fine-tune pharmacological properties. researchgate.netmuseonaturalistico.it Synthetic strategies can be employed to systematically modify the core structure to enhance selectivity for specific biological targets.

Key synthetic modifications could include:

N-4 Position Derivatization: The secondary amine on the piperazine ring is a prime location for adding a wide array of chemical groups. Introducing different alkyl, aryl, or heterocyclic moieties can dramatically alter a compound's interaction with target proteins. For instance, adding extended N-4 substituents has been shown to yield derivatives with sub-nanomolar affinity for serotonin (B10506) receptors.

Modification of the Methoxy (B1213986) Group: The methoxy group can be altered to other alkoxy groups or replaced entirely to explore interactions with hydrophobic pockets in target proteins.

These synthetic endeavors would aim to generate analogues with high selectivity for specific receptor subtypes or enzyme isoforms, thereby minimizing off-target effects.

Table 1: Hypothetical Analogues of this compound and Design Rationale

Analogue Name Modification from Parent Compound Rationale for Synthesis Potential Target Class
1-(2-Chloro-6-methoxyphenyl)piperazine Bromine replaced with Chlorine To evaluate the effect of halogen size on binding affinity and selectivity. GPCRs (e.g., Serotonin, Dopamine (B1211576) receptors)
1-(2-Bromo-6-ethoxyphenyl)piperazine Methoxy group replaced with Ethoxy group To probe hydrophobic interactions within the target's binding pocket. Ion Channels, Enzymes
4-Acetyl-1-(2-bromo-6-methoxyphenyl)piperazine Acetyl group added to N-4 position To decrease basicity and alter solubility and cell permeability. Various Enzymes
1-(2-Bromo-6-methoxyphenyl)piperazin-4-yl)(pyridin-2-yl)methanone Pyridinoyl group added to N-4 position To introduce hydrogen bond acceptors and potential new binding interactions. Kinases, GPCRs

Exploration of New Biological Targets and Mechanisms of Action (Pre-clinical)

Phenylpiperazine derivatives are well-known modulators of the central nervous system (CNS), often targeting G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors. nih.govdrugs.com Future research on derivatives of this compound would logically begin by screening them against a panel of these receptors.

However, the structural novelty of newly synthesized analogues warrants a broader investigation into other potential targets. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could reveal unexpected interactions. For example, some phenylpiperazine derivatives have shown activity as anticancer agents by interacting with targets like topoisomerase and DNA. mdpi.comnih.gov Pre-clinical evaluation would involve assessing the effects of these novel compounds in cell-based assays and animal models to elucidate their mechanisms of action and potential therapeutic relevance.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system. Derivatives of this compound could be developed into valuable chemical probes. By attaching fluorescent tags, biotin, or photo-affinity labels to the core structure (often at the N-4 position), researchers can create tools to:

Visualize Receptors: Fluorescently-tagged ligands can be used in microscopy to visualize the location and trafficking of specific receptors in cells and tissues.

Identify Binding Partners: Biotinylated derivatives can be used in pull-down assays to isolate their target proteins from complex cellular mixtures, helping to identify novel biological targets.

Map Binding Sites: Photo-affinity labels can be used to form a covalent bond with the target protein upon UV irradiation, allowing researchers to precisely map the binding site.

The development of such probes would provide invaluable tools for basic research in cell biology and pharmacology.

Theoretical Insights into Complex Biological Systems

Computational chemistry and molecular modeling are indispensable tools for understanding how small molecules interact with biological macromolecules. nih.gov For derivatives of this compound, theoretical studies can provide crucial insights that guide experimental work.

Molecular Docking: This technique can predict the preferred binding pose of a ligand within the active site of a protein. mdpi.com It can help to rationalize the activity of known compounds and predict the potential of new, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of a series of compounds with their biological activity, leading to predictive models that can guide the design of more potent and selective molecules. nih.gov

These computational approaches can save significant time and resources by prioritizing the synthesis of compounds with the highest likelihood of success.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research for Piperazine Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov For piperazine derivatives, these technologies can be applied in several ways:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, virtual compounds. astrazeneca.commdpi.com This allows for the rapid in silico screening of vast virtual libraries to identify promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially uncovering novel chemical scaffolds that would not be conceived through traditional medicinal chemistry approaches. mdpi.com

Data Analysis: AI can analyze complex biological data from high-throughput screening and 'omics' experiments to identify patterns and generate new hypotheses about a compound's mechanism of action or potential therapeutic applications. bpasjournals.com

By integrating AI and ML, the discovery and optimization of derivatives of this compound can be significantly accelerated. astrazeneca.com

Table 2: Application of AI/ML in the Development of Piperazine Derivatives

AI/ML Application Description Potential Impact on Research
Target Prediction Using algorithms to analyze compound structure and predict likely biological targets from genomic and proteomic data. Prioritizes experimental screening, uncovers novel mechanisms of action.
ADMET Prediction Machine learning models trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. Reduces late-stage failures by identifying compounds with poor pharmacokinetic profiles early on.
Generative Chemistry AI models design novel molecular structures optimized for specific properties (e.g., high affinity, low toxicity). Expands chemical space beyond known scaffolds, leading to more innovative drug candidates.
Automated Synthesis Planning AI predicts optimal synthetic routes for target molecules. Accelerates the synthesis of novel analogues, reducing time and resource expenditure.

Opportunities for Collaborative Interdisciplinary Research

The full potential of this compound and its derivatives can only be realized through collaborative, interdisciplinary research. This requires bringing together experts from various fields:

Medicinal and Synthetic Chemists to design and synthesize novel compounds.

Pharmacologists and Cell Biologists to evaluate the biological activity of these compounds in cellular and animal models.

Computational Chemists and Bioinformaticians to perform theoretical studies and apply AI/ML models.

Structural Biologists to determine the three-dimensional structures of ligand-protein complexes, providing a detailed picture of the molecular interactions.

Such collaborations are essential for translating basic chemical insights into tangible advances in chemical biology and, potentially, into new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-6-methoxyphenyl)piperazine?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting brominated aryl halides with piperazine derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Propargyl bromide can be used for alkylation under controlled conditions, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Monitoring reaction progress with TLC (hexane:ethyl acetate, 2:1) ensures intermediate stability.

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Quest diffractometer (Mo Kα radiation) provides precise structural data, including bond angles and packing motifs. Crystallographic parameters (e.g., Z = 8, space group) are refined using software like SHELX .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Cytotoxicity can be evaluated via MTT assays using cancer cell lines (e.g., MCF-7, HeLa). Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., carbonic anhydrase II) predicts binding affinities. Dose-response curves and IC₅₀ values are calculated to prioritize derivatives for further study .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence pharmacological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups like -Br or -CF₃). Compare pharmacokinetic profiles (LogP, TPSA) and bioactivity data (e.g., IC₅₀, Ki) to identify critical functional groups. Thermodynamic parameters (ΔH°, ΔS°) from van’t Hoff analysis reveal substituent effects on protonation equilibria .

Q. What strategies improve selectivity in molecular docking studies?

  • Methodology : Incorporate flexible docking protocols and explicit water molecules to model solvent effects. Validate docking poses with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability. Cross-reference results with experimental data (e.g., hCA inhibition) to refine scoring functions .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodology : Compare SCXRD-derived conformations of active vs. inactive analogs. For example, variations in dihedral angles between the bromophenyl and piperazine moieties may explain differences in receptor binding. Pair crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What thermodynamic methods quantify pKa values for piperazine derivatives?

  • Methodology : Use potentiometric titration in a constant ionic medium (e.g., 0.1 M KCl) at multiple temperatures (298–323 K). Apply the van’t Hoff equation to calculate ΔH° and ΔS° for protonation equilibria. Validate results against computational predictions (e.g., COSMO-RS) .

Methodological Considerations

Q. How should researchers handle and store this compound safely?

  • Protocol : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid static discharge and ignition sources. Use fume hoods for weighing and synthesis. Safety data sheets (SDS) recommend PPE (gloves, goggles) and immediate decontamination for spills .

Q. What analytical techniques resolve synthetic byproducts?

  • Protocol : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS (ESI+ mode) separates and identifies impurities. Optimize mobile phases (acetonitrile/water with 0.1% formic acid) for resolution. Compare retention times with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.